molecular formula C22H28FN3OS B6085240 N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide

N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide

Cat. No. B6085240
M. Wt: 401.5 g/mol
InChI Key: DUYSNMGJQSVZOP-UHFFFAOYSA-N
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Description

N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide, also known as N-((trans)-4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)cyclohexyl)-N-methylbenzamide, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is involved in the regulation of pain and stress responses, and its activation has been implicated in the development of drug addiction. By blocking this receptor, N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide may reduce pain and drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide has significant anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms of pain and inflammation in animal models. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide. One area of interest is the development of more potent and selective NOP receptor antagonists for the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to explore the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with 3,4-dihydro-2H-pyran to yield 4-fluoro-3-(3,4-dihydro-2H-pyran-4-yl)benzaldehyde. This intermediate is then reacted with 3-bromo-N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamidemethylbenzamide to form N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamidemethyl-3-(4-fluoro-3-(3,4-dihydro-2H-pyran-4-yl)benzyl)benzamide. The final step involves the reaction of this intermediate with thiophene-2-carboxylic acid to yield N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions. Additionally, it has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[[1-[1-(4-fluorophenyl)piperidin-4-yl]piperidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3OS/c23-18-5-7-19(8-6-18)25-12-9-20(10-13-25)26-11-1-3-17(16-26)15-24-22(27)21-4-2-14-28-21/h2,4-8,14,17,20H,1,3,9-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYSNMGJQSVZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide

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